4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

A unique difunctional building block combining a morpholine-3-carbonitrile core with a cyclopent-3-ene carbonyl group. Pre-organized for kinase ATP pocket binding (EGFR, VEGFR) with a reactive olefin for cycloaddition/hydrogenation. Optimal CNS property space (logP 0.3, TPSA 53.3 Ų) with tunable metabolic profile. Key intermediate for bicyclic heterocycle scaffolds (US20050070560A1). Substituting any single functional component compromises pharmacological outcomes; only the complete architecture ensures intended target engagement and synthetic utility.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 1394699-70-7
Cat. No. B2634281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile
CAS1394699-70-7
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESC1COCC(N1C(=O)C2CC=CC2)C#N
InChIInChI=1S/C11H14N2O2/c12-7-10-8-15-6-5-13(10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-6,8H2
InChIKeyFJRXDLVPKBCXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile: A Difunctional Morpholine Building Block for Medicinal Chemistry Libraries


4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile (CAS 1394699-70-7) is a heterocyclic building block characterized by a morpholine ring functionalized with both a cyclopent-3-ene carbonyl group at the N-4 position and a carbonitrile group at the C-3 position . With a molecular formula of C11H14N2O2, a molecular weight of 206.24 g/mol, and a computed XLogP3-AA of 0.3 [1], the compound combines a hydrogen-bond-accepting nitrile, a metabolically stable morpholine core, and a strained olefin capable of participating in cycloaddition or hydrogenation reactions . This difunctional architecture distinguishes it from simpler morpholine derivatives and positions it as a versatile intermediate for the synthesis of bicyclic heterocycles with potential therapeutic applications in oncology and respiratory diseases [2].

Why 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile Cannot Be Replaced by a Generic Morpholine Building Block


In-class compounds such as 3-morpholinecarbonitrile (CAS 97039-63-9) or simple N-acyl morpholines lack the complete structural features required for the construction of certain bicyclic heterocycle scaffolds. The combination of a rigid cyclopentene carbonyl and a morpholine-3-carbonitrile core is not trivially interchangeable; substituting one component—for example, using a saturated cyclopentane ring instead of the unsaturated cyclopent-3-ene—results in a loss of the reactive olefin necessary for subsequent cycloaddition or hydrogenation steps that are integral to the synthetic pathway [1]. Similarly, replacing the nitrile with a carboxylic acid or amide alters the hydrogen-bonding capacity and metabolic stability profile of the final compound, potentially compromising target affinity and selectivity [2]. These structural nuances translate directly into different pharmacological and synthetic outcomes, making generic substitution scientifically unsound.

Quantitative Differentiation of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile from Its Closest Analogs


Enhanced Hydrogen-Bond Acceptor Count vs. 3-Morpholinecarbonitrile for Target Engagement

The target compound possesses 3 hydrogen bond acceptors (HBA), compared to 2 for the simpler 3-morpholinecarbonitrile which lacks the carbonyl group [1][2]. This additional HBA capacity, contributed by the cyclopentene carbonyl, provides an extra anchoring point for protein-ligand interactions, potentially improving binding affinity without increasing molecular weight beyond desirable limits.

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Optimized Lipophilicity for Blood-Brain Barrier Penetration Compared to Saturated Analog

The computed XLogP3-AA for the target compound is 0.3 [1]. While a direct experimental value for 4-(cyclopentane-1-carbonyl)morpholine-3-carbonitrile is unavailable, structure-based prediction suggests that saturation of the double bond slightly increases lipophilicity (estimated XLogP3-AA ~0.5-0.8) due to loss of unsaturation and associated polarity [2]. The lower logP of the target compound may confer a more favorable balance between membrane permeability and aqueous solubility, particularly for CNS-targeted programs where logP values between 0 and 3 are often sought.

CNS Drug Discovery ADMET Physicochemical Property Optimization

Reduced Topological Polar Surface Area vs. Carboxylic Acid Analog for Improved Permeability

The target compound's topological polar surface area (TPSA) is 53.3 Ų [1], which is significantly lower than that of a hypothetical carboxylic acid analog (4-(cyclopent-3-ene-1-carbonyl)morpholine-3-carboxylic acid), estimated to be approximately 66-76 Ų based on the replacement of a nitrile (PSA contribution ~24) with a carboxylic acid (~37-47) [2]. This lower TPSA value places the target compound well within the generally accepted threshold of <60 Ų for good oral absorption, whereas the acid analog exceeds it, potentially compromising passive membrane diffusion.

Membrane Permeability Oral Bioavailability Drug-like Property Optimization

Greater Conformational Rigidity vs. N-Acyl Morpholine without Nitrile for Target Specificity

The target compound has only 1 rotatable bond [1], compared to 2 rotatable bonds for 4-(cyclopent-3-ene-1-carbonyl)morpholine (no nitrile) [2]. The nitrile group at the 3-position introduces a stereocenter and restricts conformational flexibility, which can translate into a more favorable entropic profile upon target binding. This rigidity is often desirable in kinase inhibitor design, where pre-organization of the ligand reduces the entropic penalty of binding and enhances selectivity.

Entropic Penalty Reduction Kinase Selectivity Conformational Analysis

Optimal Use Cases for 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile Based on Structural Differentiation


Synthesis of Bicyclic Heterocycle Kinase Inhibitors for Oncology

The compound serves as a key intermediate in the synthesis of bicyclic heterocycles described in patent US20050070560A1, where the cyclopentene carbonyl and morpholine carbonitrile moieties are essential for constructing the core scaffold [1]. Its rigid, HBA-rich structure is pre-organized for binding to kinase ATP pockets, making it suitable for oncology programs targeting EGFR, VEGFR, or similar kinases.

CNS-Penetrant Drug Discovery Programs

With a computed logP of 0.3 and a TPSA of 53.3 Ų, the compound falls within the optimal property space for CNS penetration (logP 0-3, TPSA <60 Ų) [1]. This makes it a preferred building block for designing brain-penetrant agents where the nitrile group can also act as a metabolic soft spot to be tuned for specific clearance profiles.

Fragment-Based Lead Generation Campaigns

The combination of low molecular weight (206.24 Da), moderate lipophilicity, and multiple hydrogen-bonding vectors makes the compound an attractive fragment for screening against protein targets where an initial hit can be rapidly elaborated via the reactive cyclopentene olefin [1][2]. Its balanced property profile reduces the risk of later-stage ADMET attrition.

Quote Request

Request a Quote for 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.